1,2,4,5-tetramethyl-3-nitrobenzene physical and chemical properties
1,2,4,5-tetramethyl-3-nitrobenzene physical and chemical properties
An In-depth Technical Guide to 1,2,4,5-Tetramethyl-3-nitrobenzene (Nitrodurene)
Introduction
1,2,4,5-Tetramethyl-3-nitrobenzene, commonly known as nitrodurene, is a nitrated aromatic hydrocarbon. It is derived from durene (1,2,4,5-tetramethylbenzene), a key component in the production of pyromellitic dianhydride, which is used to manufacture high-performance polymers. The introduction of a nitro group onto the durene ring system significantly alters its chemical reactivity and physical properties, making it a valuable intermediate in organic synthesis for the development of dyes, pharmaceuticals, and other specialty chemicals. This guide provides a comprehensive overview of the physical and chemical properties of nitrodurene, its synthesis, reactivity, and safety considerations, tailored for researchers and professionals in the chemical sciences.
Section 1: Physicochemical Properties
The physical characteristics of a compound are critical for its handling, purification, and application in various chemical processes. Nitrodurene is a crystalline solid under standard conditions.
Structural and General Properties
The molecular structure consists of a benzene ring substituted with four methyl groups and one nitro group.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₂ | [1][2][3] |
| Molecular Weight | 179.22 g/mol | [1][2][3] |
| CAS Number | 3463-36-3 | [1][2] |
| Appearance | Colorless or white crystals; Yellow prisms from ethanol | [4][5] |
| Odor | Slight camphor-like odor | [4] |
| Density | 1.077 g/cm³ | [1][2] |
| Refractive Index | 1.538 | [2] |
| XLogP3 | 3.2 | [1][3] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
Thermal Properties and Solubility
The thermal stability and solubility profile are crucial for designing reaction conditions and purification strategies.
| Property | Value | Source |
| Melting Point | 70 °C or 111-113.5 °C | [2][5] |
| Boiling Point | 283.6 °C at 760 mmHg | [1][2] |
| Flash Point | 122.5 °C | [1][2] |
| Vapor Pressure | 0.00536 mmHg at 25 °C | [1] |
| Solubility | Insoluble in water; Soluble in alcohol, ether, benzene, hexane, chloroform | [4][5] |
Insight into Melting Point Discrepancy: The observed variation in the melting point (70 °C vs. 111-113.5 °C) may be attributable to the presence of different crystalline polymorphs or impurities.[2][5] The higher melting point is often reported for samples purified by recrystallization from solvents like ethanol or hexane, suggesting it corresponds to the more stable crystalline form.[5] Researchers should consider the purification method when comparing experimental values.
Section 2: Synthesis and Reactivity
Synthesis via Electrophilic Nitration
The primary synthetic route to 1,2,4,5-tetramethyl-3-nitrobenzene is the electrophilic aromatic substitution of durene. The high electron density of the durene ring, due to the activating effect of the four methyl groups, makes it highly susceptible to nitration. However, this high reactivity also presents a significant challenge: the reaction can easily proceed to dinitration or result in oxidation byproducts.[6]
Historically, it was believed that the mononitration of durene was not possible, with reactions yielding either unreacted durene or 3,6-dinitrodurene.[6] However, modern synthetic methods have demonstrated that mononitration can be achieved with high selectivity by carefully controlling reaction conditions or by using specific nitrating agents.[6][7] For instance, the use of nitrating agents in acetonitrile has been shown to favor the formation of the mononitrated product.[6]
This protocol outlines a general procedure for the selective mononitration of durene. The choice of a non-polar solvent and controlled temperature are critical to minimize side reactions.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 1,2,4,5-tetramethylbenzene (durene) in a suitable solvent such as acetonitrile or nitromethane. Cool the solution to 0-5 °C using an ice bath.
-
Preparation of Nitrating Agent: In a separate beaker, prepare the nitrating mixture. A common reagent is a mixture of concentrated nitric acid and sulfuric acid. Alternatively, nitronium salts like NO₂BF₄ can be used for milder conditions.[7] For the mixed acid approach, slowly add concentrated nitric acid to chilled concentrated sulfuric acid while stirring.
-
Nitration Reaction: Add the nitrating mixture dropwise to the cooled durene solution via the dropping funnel. Maintain the reaction temperature below 10 °C throughout the addition to prevent over-nitration and oxidation. The high activation of the durene ring means that the reaction is typically rapid.
-
Work-up: After the addition is complete, allow the mixture to stir at the controlled temperature for a specified time (e.g., 30-60 minutes). Quench the reaction by pouring it slowly over crushed ice. This will precipitate the crude nitrodurene product.
-
Purification: Collect the solid product by vacuum filtration and wash it with cold water until the washings are neutral. The crude product can be purified by recrystallization from a suitable solvent like ethanol or hexane to yield yellow prisms of 1,2,4,5-tetramethyl-3-nitrobenzene.[5]
Caption: Workflow for the synthesis of 1,2,4,5-tetramethyl-3-nitrobenzene.
Chemical Reactivity
The reactivity of nitrodurene is dominated by the properties of the nitro group and the activated aromatic ring.
-
Reduction of the Nitro Group: The most significant reaction is the reduction of the nitro group to an amine, forming 3-amino-1,2,4,5-tetramethylbenzene (aminodurene). This transformation is a cornerstone for introducing nitrogen-containing functionalities and is pivotal for synthesizing more complex molecules. A variety of reducing agents can be employed, including tin or iron in acidic media (e.g., Sn/HCl) or catalytic hydrogenation (e.g., H₂/Pd-C).
-
Oxidation of Methyl Groups: While the aromatic ring is somewhat deactivated by the nitro group, the benzylic protons of the methyl groups are susceptible to oxidation under strong oxidizing conditions.[4] This can lead to the formation of carboxylic acid derivatives.
Section 3: Spectroscopic Characterization
Spectroscopic methods are essential for the unambiguous identification and structural confirmation of 1,2,4,5-tetramethyl-3-nitrobenzene.
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the lone aromatic proton. The four methyl groups will appear as three distinct singlets due to the molecule's symmetry: one singlet for the two methyl groups adjacent to the nitro group (C4 and C5 positions) and two separate singlets for the methyl groups at the C1 and C2 positions.
-
¹³C NMR: The carbon NMR spectrum will display characteristic signals for the aromatic carbons, with the carbon atom attached to the nitro group being significantly deshielded. Four distinct signals for the methyl carbons are also expected.
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong absorption bands characteristic of the nitro group, typically appearing around 1520-1560 cm⁻¹ (asymmetric stretching) and 1345-1385 cm⁻¹ (symmetric stretching). C-H stretching from the methyl and aromatic groups will also be present.
-
Mass Spectrometry (MS): Mass spectrometry will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 179.22).[8] Fragmentation patterns will likely involve the loss of the nitro group (NO₂) and other characteristic fragments.
-
UV-Vis Spectroscopy: In an iso-octane solvent, nitrodurene exhibits absorption maxima at 238 nm and 400 nm.[5]
Caption: Logical workflow for the spectroscopic confirmation of nitrodurene.
Section 4: Safety and Handling
As with many nitroaromatic compounds, 1,2,4,5-tetramethyl-3-nitrobenzene should be handled with care. The parent compound, durene, is a flammable solid.[9] The nitro derivative should be treated as a hazardous substance.[4]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat when handling the compound.[4][10] Work should be conducted in a well-ventilated fume hood.
-
Storage: Store in a cool, dry, well-ventilated area away from heat and sources of ignition. Keep containers tightly closed. It should be stored away from strong oxidizing agents, as contact may result in ignition.[4][10]
-
Handling: Avoid creating dust. Use non-sparking tools. Avoid all personal contact, including inhalation and contact with skin and eyes.[4] Good hygiene practices are essential.
-
First Aid:
-
Skin Contact: Flush skin with plenty of soap and water.[4]
-
Eye Contact: Immediately flush eyes with running water for at least 15 minutes.[4]
-
Inhalation: Remove the individual to fresh air.[4]
-
Ingestion: If swallowed, give a glass of water. Do not induce vomiting.[4] In all cases of significant exposure, seek immediate medical attention.
-
Conclusion
1,2,4,5-Tetramethyl-3-nitrobenzene is a significant chemical intermediate with well-defined, albeit sometimes variable, physical properties. Its synthesis, primarily through the controlled nitration of durene, requires careful management of reaction conditions to ensure high selectivity for the desired mononitro product. The compound's reactivity is centered on the versatile nitro group, which can be readily transformed to open pathways for further functionalization. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for its effective and safe utilization in research and industrial applications.
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